2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Overview
Description
2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a fused furan and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation and cancer .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug can influence its ability to diffuse easily into cells .
Result of Action
It is known that pyrimidine derivatives can exert significant alterations in cell cycle progression, in addition to apoptosis induction within cells .
Action Environment
It is known that the storage conditions can affect the stability of chemical compounds .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been shown to exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities
Cellular Effects
Related pyrazolo[3,4-d]pyrimidine compounds have been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . The specific effects of 2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine on cell function, signaling pathways, gene expression, and cellular metabolism require further study.
Molecular Mechanism
Related pyrazolo[3,4-d]pyrimidine compounds have been found to inhibit CDK2/cyclin A2, which could potentially alter cell cycle progression and induce apoptosis within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidine ring: This step involves the condensation of the furan derivative with suitable amidine or guanidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Products may include reduced forms of the pyrimidine ring or other parts of the molecule.
Scientific Research Applications
2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with desired biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
This compound is unique due to its fused furan and pyrimidine ring system, which imparts distinct chemical and biological properties. Its chloromethyl group provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUUBPZEGDZSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)N)CCl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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